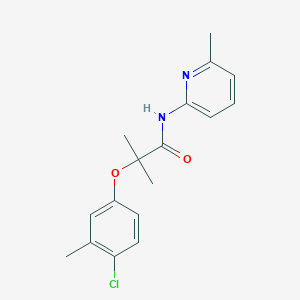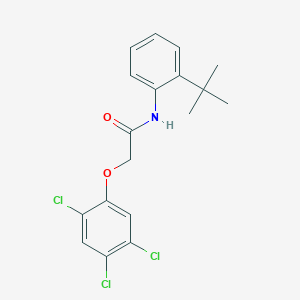![molecular formula C21H20F3NO4 B4578055 2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)
2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Vue d'ensemble
Description
The compound appears to be a novel synthetic molecule with potential applications in various chemical and pharmaceutical fields. While specific introductory details on this compound were not directly found, research on similar compounds provides insights into their synthesis, structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of butyrate derivatives involves multi-step chemical processes, incorporating techniques like Reformatsky-type reactions, dehydration, hydrogenation, and nitration, among others (Coe, Markou, & Tatlow, 1997; Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014). These processes highlight the complexity and the precision needed in synthesizing compounds with specific functional groups and structural frameworks.
Molecular Structure Analysis
Structural characterization of similar compounds has been extensively conducted using techniques like FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013; Kant, Maiti, Awasthi, & Agarwal, 2014). These methods provide detailed insights into the compound's geometry, bond lengths, angles, and overall molecular conformation.
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like the one are often studied through various organic reactions, including Michael-Wittig reactions, condensations, and N-dealkylation processes (Moorhoff, 1997; Wichmann, Sopo, Lehtonen, Sillanpää, 2011). These reactions not only elucidate the functional group chemistry but also the potential for forming complex molecules and polymers.
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structures, are critical for understanding the practical applications of a compound. Studies have shown that compounds with similar structures exhibit specific crystal packing, hydrogen bonding patterns, and solubility characteristics, impacting their physical state and behavior in solutions (Jebas et al., 2013; Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and the ability to undergo specific reactions, define a compound's applications in synthesis and industry. The compound's behavior in Michael-Wittig reactions, its electrochemical properties, and its interactions in complex formations have been explored to understand its chemical nature and potential uses (Moorhoff, 1997; Wichmann et al., 2011).
Applications De Recherche Scientifique
Electrochemical Oxidation and Photoluminescent Materials
- Study : The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene on platinum electrodes showed the formation of dimers with potential applications in creating new classes of π-conjugated oligoaminothiophenes exhibiting photoluminescence, suggesting a pathway for developing photoluminescent materials (Ekinci et al., 2000).
Hydrogen Bonding Patterns and Crystallography
- Study : Hydrogen bonding patterns in synthesized compounds were explored using crystallography, showing the impact of molecular structure on material properties. This type of research is foundational in materials science, particularly for understanding the solid-state properties of novel compounds (Kant et al., 2014).
Fluoride Binding and Supramolecular Chemistry
- Study : The synthesis of phlorin macrocycles that display cooperative fluoride binding highlights the role of supramolecular chemistry in developing sensors or materials that can respond to specific ions or molecules. This research illustrates how modifications at the molecular level can influence binding and electronic properties (Pistner et al., 2013).
Polymorphism in Pharmaceutical Compounds
- Study : Investigation into polymorphic forms of an investigational pharmaceutical compound underscores the importance of crystallography in drug development and materials science. Understanding polymorphism is crucial for the development of stable and effective pharmaceutical formulations (Vogt et al., 2013).
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-13-7-8-15(11-14(13)2)18(26)12-29-20(28)10-9-19(27)25-17-6-4-3-5-16(17)21(22,23)24/h3-8,11H,9-10,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNLGKYEUDCGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)
![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)